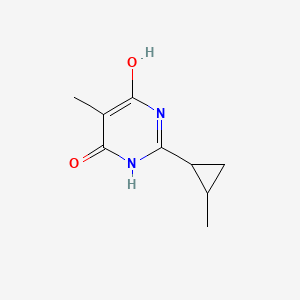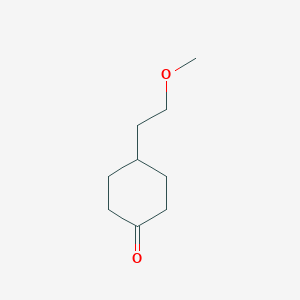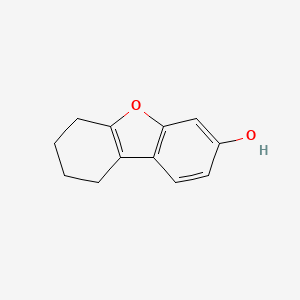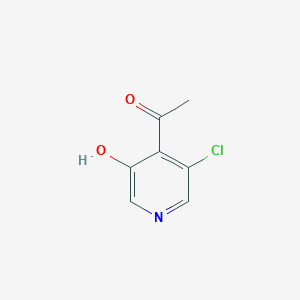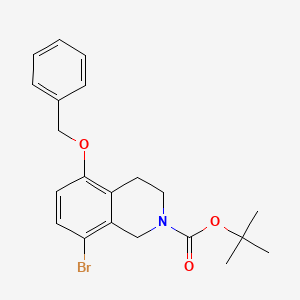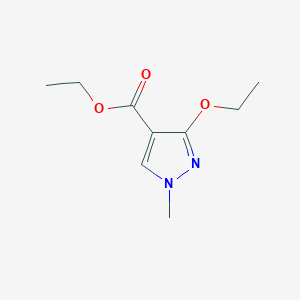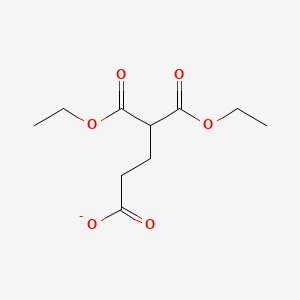
5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate is a chemical compound that belongs to the class of oxazoles It is characterized by its ethoxy and ethoxycarbonyl functional groups attached to a pentanoate backbone
Méthodes De Préparation
The synthesis of 5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate typically involves the condensation of oxazoles with dienophiles. One common method includes the reaction of 5-ethoxy-4-methyloxazole with maleic acid anhydride in ether at low temperatures . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The ethoxy and ethoxycarbonyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex oxazole derivatives.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. For example, in the Diels-Alder reaction, it acts as a dienophile, reacting with dienes to form adducts. The stereochemistry of these reactions is crucial, as it determines the final product’s structure and properties . The compound’s effects are mediated through its ability to form stable intermediates and products under specific reaction conditions.
Comparaison Avec Des Composés Similaires
5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate can be compared with other oxazole derivatives, such as:
5-Ethoxy-4-methyloxazole: Similar in structure but with a methyl group instead of an ethoxycarbonyl group.
4-Methyl-5-ethoxyoxazole: Another derivative with different substituents on the oxazole ring.
Fluorinated oxazoles: These compounds have fluorine atoms incorporated into the oxazole ring, leading to different chemical properties and reactivities
Propriétés
Numéro CAS |
50408-81-6 |
|---|---|
Formule moléculaire |
C10H15O6- |
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
5-ethoxy-4-ethoxycarbonyl-5-oxopentanoate |
InChI |
InChI=1S/C10H16O6/c1-3-15-9(13)7(5-6-8(11)12)10(14)16-4-2/h7H,3-6H2,1-2H3,(H,11,12)/p-1 |
Clé InChI |
FMYOUXLCWKGJGN-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(CCC(=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


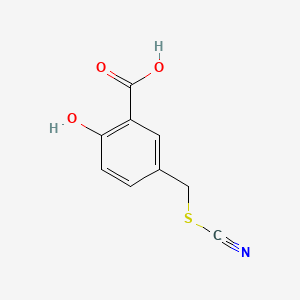
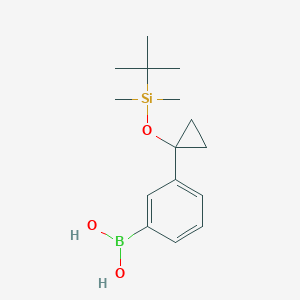
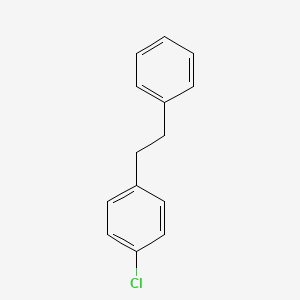
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)


